

# An In-depth Technical Guide to 4-Isopropoxybenzoic Acid (CAS: 13205-46-4)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Isopropoxybenzoic acid

Cat. No.: B1664614

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## Executive Summary

**4-Isopropoxybenzoic acid** (CAS: 13205-46-4) is a derivative of 4-hydroxybenzoic acid, a structural motif found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its current and potential applications, particularly in the context of drug discovery and materials science. While direct biological activity and specific signaling pathway involvement for **4-Isopropoxybenzoic acid** are not extensively documented in current literature, its role as a key synthetic intermediate and the established biological relevance of substituted benzoic acids make it a compound of significant interest for further investigation.

## Chemical and Physical Properties

**4-Isopropoxybenzoic acid** is a white to off-white crystalline solid.<sup>[1]</sup> Its core structure consists of a benzoic acid moiety with an isopropoxy group at the para (4-position). This structure imparts a combination of hydrophilic (carboxylic acid) and lipophilic (isopropoxy group, benzene ring) characteristics, influencing its solubility and potential for biological interactions.

## Physicochemical and Spectroscopic Data

A summary of key quantitative data for **4-Isopropoxybenzoic acid** is presented below for easy reference and comparison.

Property	Value	Reference(s)
Identifiers		
CAS Number	13205-46-4	
EC Number	236-169-4	
MDL Number	MFCD00044318	
PubChem CID	72972	[2]
Molecular Properties		
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	
Molecular Weight	180.20 g/mol	
IUPAC Name	4-(propan-2-yloxy)benzoic acid	[2]
SMILES	<chem>CC(C)OC1=CC=C(C=C1)C(=O)O</chem>	[2]
InChIKey	ZVERWTXKKWSSHH-UHFFFAOYSA-N	[2]
Physical Properties		
Melting Point	164-167 °C	[3]
Boiling Point	297 °C (Predicted)	[3]
pKa	4.68 at 20 °C	[3]
XLogP3 (Calculated)	2.8	[4]
Solubility	Insoluble in water.[3][5] Soluble in polar organic solvents like ethanol, DMSO, and acetone.	
Appearance	White to off-white powder/crystal	[1][3]
Spectroscopic Data		

<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	$\delta$ (ppm): 12.7 (s, 1H, COOH), 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.7 (sept, 1H, CH), 1.25 (d, 6H, CH <sub>3</sub> ) (Expected values based on similar structures)	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )	$\delta$ (ppm): 167.5 (C=O), 162.0 (C-O), 131.5 (Ar-CH), 123.0 (Ar-C), 115.0 (Ar-CH), 70.0 (CH), 22.0 (CH <sub>3</sub> ) (Expected values based on similar structures)	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IR Spectroscopy (KBr)	$\nu$ (cm <sup>-1</sup> ): 2500-3300 (O-H stretch, broad), 2980 (C-H stretch), 1680 (C=O stretch), 1605, 1510 (C=C stretch, aromatic), 1250 (C-O stretch, ether) (Expected values)	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Mass Spectrometry (EI)	m/z: 180 (M <sup>+</sup> ), 138 ([M-C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> ), 121 ([M-C <sub>3</sub> H <sub>6</sub> -OH] <sup>+</sup> )	<a href="#">[2]</a>

## Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of **4-Isopropoxybenzoic acid**, based on established chemical principles.

### Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of **4-Isopropoxybenzoic acid** from ethyl 4-hydroxybenzoate followed by hydrolysis. This two-step approach is often preferred to protect the carboxylic acid group during the etherification.

#### Step 1: Synthesis of Ethyl 4-isopropoxybenzoate

- **Reagents and Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (1 equivalent), anhydrous potassium

carbonate ( $K_2CO_3$ , 2.5 equivalents), and acetone (10 mL per gram of ethyl 4-hydroxybenzoate).

- **Addition of Alkylating Agent:** While stirring the suspension, add 2-bromopropane (1.5 equivalents) dropwise to the flask.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with acetone.
- **Isolation:** Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting residue is crude ethyl 4-isopropoxybenzoate.

#### Step 2: Hydrolysis to **4-Isopropoxybenzoic Acid**

- **Saponification:** Dissolve the crude ethyl 4-isopropoxybenzoate from Step 1 in ethanol (10 mL per gram of ester). Add a 2 M aqueous solution of sodium hydroxide (NaOH, 3 equivalents).
- **Reaction:** Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
- **Acidification:** Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH ~2 by adding 6 M hydrochloric acid (HCl) dropwise with stirring. A white precipitate of **4-Isopropoxybenzoic acid** will form.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold deionized water to remove any inorganic salts.
- **Drying:** Dry the product in a vacuum oven at 60-70 °C to a constant weight.

### Purification by Recrystallization

- **Solvent Selection:** An ethanol/water mixture is a suitable solvent system for the recrystallization of **4-Isopropoxybenzoic acid**.

- **Dissolution:** Place the crude, dry **4-Isopropoxybenzoic acid** in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating the mixture on a hot plate.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
- **Crystallization:** To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- **Cooling:** Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30 minutes.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1) mixture, and dry under vacuum.

## Applications and Research Interest

While **4-Isopropoxybenzoic acid** is primarily listed as a laboratory chemical and a synthetic intermediate, its structural features suggest potential applications in several areas of research and development.

## Synthetic Intermediate

**4-Isopropoxybenzoic acid** serves as a valuable building block in organic synthesis.

- **Heterocyclic Chemistry:** It is used to prepare compounds like 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine.<sup>[5][11]</sup> This class of compounds is explored for various biological activities.
- **Agrochemicals:** It is a potential intermediate in the synthesis of fungicides and other pesticides.<sup>[12]</sup>

## Potential in Drug Discovery

No specific biological activities or molecular targets have been reported for **4-Isopropoxybenzoic acid** itself. However, the broader class of substituted benzoic acid derivatives is an active area of research in drug development.

- **Enzyme Inhibition:** Naturally occurring benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are therapeutic targets in cancer.<sup>[13]</sup> Furthermore, para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, a target for modulating cytoskeleton dynamics.<sup>[14]</sup> These findings suggest that **4-Isopropoxybenzoic acid** could serve as a scaffold or starting point for designing novel enzyme inhibitors.
- **Prodrug Development:** The benzoic acid moiety is explored in prodrug design to improve the pharmacokinetic properties of therapeutic agents, particularly for diseases like tuberculosis.<sup>[15]</sup>

## Materials Science

The rigid structure of the benzoic acid core combined with the flexible isopropoxy group makes this molecule a candidate for the synthesis of liquid crystals and specialty polymers.

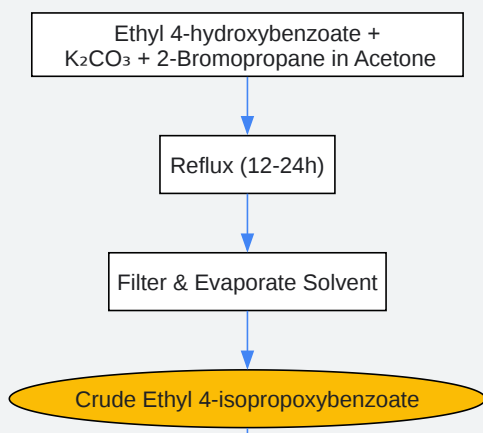
## Visualized Workflows and Pathways

### Synthesis and Purification Workflow

The following diagram illustrates the experimental workflow for the preparation and purification of **4-Isopropoxybenzoic acid**.

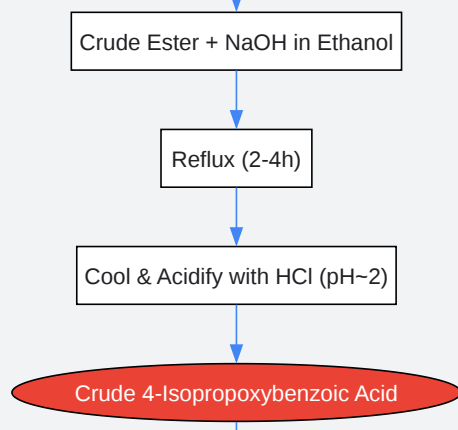
## Synthesis and Purification Workflow

## Step 1: Williamson Ether Synthesis



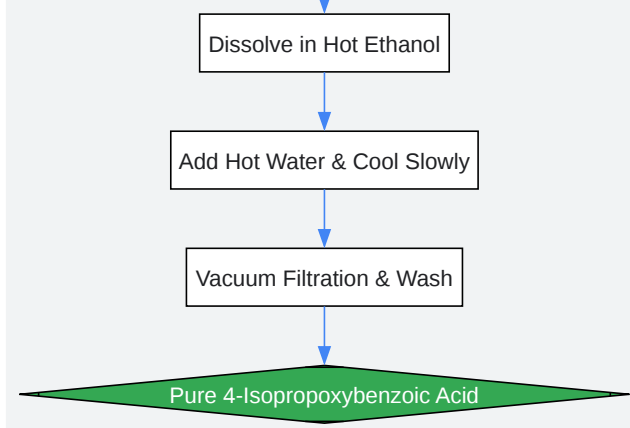
Proceed to Hydrolysis

## Step 2: Saponification &amp; Acidification



Proceed to Purification

## Step 3: Recrystallization

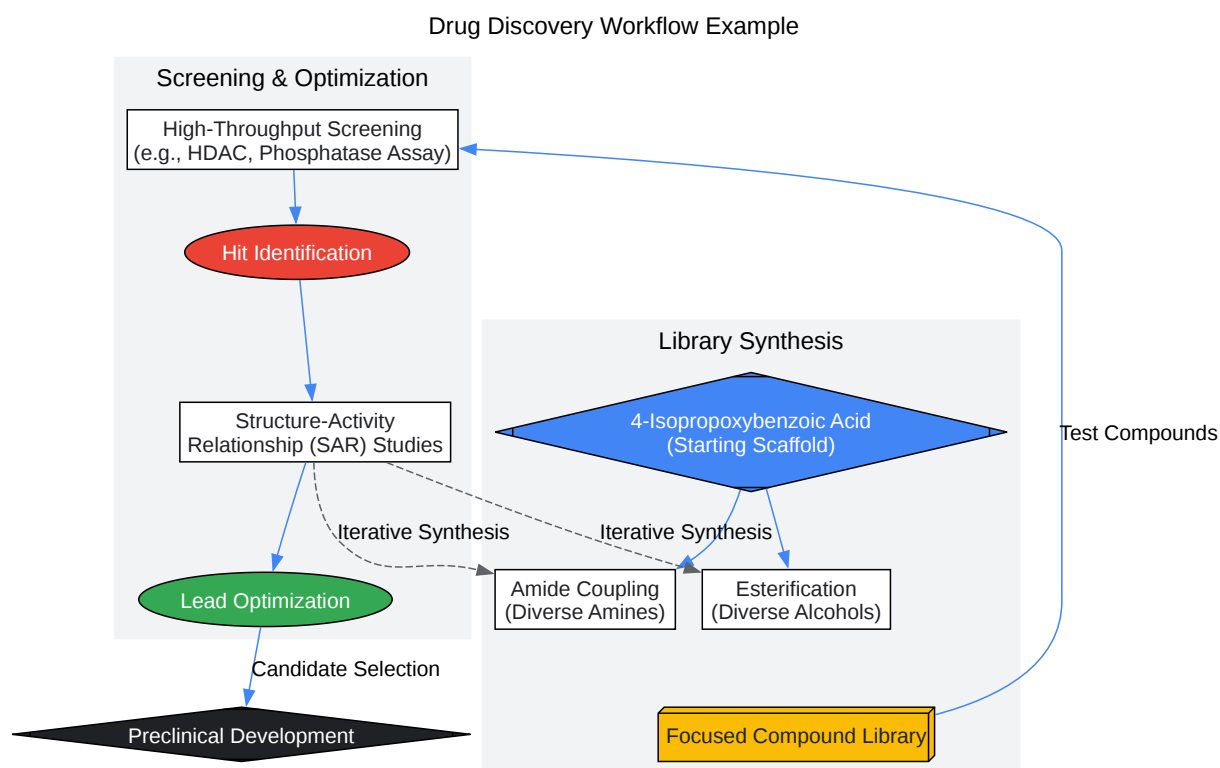
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Caption: A flowchart of the synthesis and purification process.



## Hypothetical Drug Discovery Application

As direct signaling pathway involvement is not documented, the following diagram illustrates a logical workflow for how **4-Isopropoxybenzoic acid** could be utilized as a starting point in a drug discovery campaign, for instance, in the development of novel enzyme inhibitors.



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